MFCD18315656

Description

MFCD18315656 is a chemical compound identified by its MDL number, which classifies it within a broader category of heterocyclic or organohalogen compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and tunable electronic properties.

Properties

IUPAC Name |

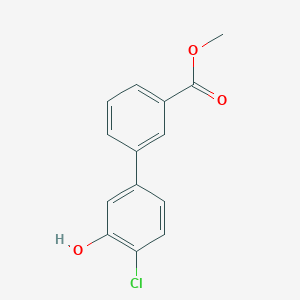

methyl 3-(4-chloro-3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOAXRIBALVIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686038 | |

| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-05-7 | |

| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 3-methoxycarbonylbenzene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or hydrolysis to form carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted phenols or thiophenols.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Esterification: Formation of esters.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-Chloro-5-(3-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Key Differences :

- Halogenation : CAS 918538-05-3 features dichloro substituents, enhancing electrophilicity, whereas CAS 1046861-20-4 includes bromo and chloro groups, increasing steric bulk .

- Functional Groups : CAS 1533-03-5 contains a trifluoromethyl ketone, offering metabolic stability compared to halogenated heterocycles .

Functional and Application-Based Comparison

Functional Insights :

- Boronic acid derivatives (e.g., CAS 1046861-20-4) are pivotal in synthetic chemistry for cross-coupling, whereas halogenated triazines (e.g., CAS 918538-05-3) are preferred in medicinal chemistry for target binding .

Physicochemical Property Analysis

Trends :

- Higher molecular weight correlates with reduced solubility (e.g., CAS 1046861-20-4 vs. CAS 918538-05-3) .

- Trifluoromethyl groups (CAS 1533-03-5) may limit blood-brain barrier (BBB) penetration compared to halogenated analogs .

Bioactivity and Pharmacological Profiles

| Compound | PAINS Alerts | CYP Inhibition | Leadlikeness |

|---|---|---|---|

| CAS 918538-05-3 | 0.0 | No | 1.0 |

| CAS 1046861-20-4 | 0.0 | No | 1.0 |

| CAS 1533-03-5 | Not Reported | No | 1.0 |

Insights :

- Absence of PAINS alerts indicates low risk of non-specific binding .

Stability Challenges :

- Halogenated compounds (e.g., CAS 918538-05-3) may degrade under prolonged UV exposure, whereas boronic acids (CAS 1046861-20-4) require anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.